molecular formula C18H25N3O5S B4016666 2-[(4-methyl-1-piperidinyl)carbonyl]-1-[(3-nitrophenyl)sulfonyl]piperidine

2-[(4-methyl-1-piperidinyl)carbonyl]-1-[(3-nitrophenyl)sulfonyl]piperidine

Cat. No. B4016666
M. Wt: 395.5 g/mol
InChI Key: AHYSZZFPKMMMQH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related piperidine derivatives often involves specific reactions, including condensation and cycloaddition. For example, compounds with similar structures have been synthesized through 1,3-dipolar cycloaddition reactions of tetrahydropyridines with organic azides, yielding substituted piperidylidene-2-sulfon(cyan)amides (Warren & Knaus, 1987). This method highlights the complexity and specificity required in synthesizing such molecules.

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be analyzed through X-ray crystallography, revealing significant details about their conformation and geometry. For instance, studies have shown that certain piperidine rings adopt a chair conformation, indicating a preference for specific spatial arrangements that can affect the compound's reactivity and interactions (Aydinli et al., 2010).

Chemical Reactions and Properties

Piperidine derivatives participate in various chemical reactions, reflecting their chemical properties. The 1,3-dipolar cycloaddition reaction mentioned above is a prime example of their reactivity. Additionally, their interaction with organic azides to form sulfonamides showcases their ability to undergo chemical transformations, contributing to their versatile applications in synthetic chemistry.

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystal structure, are crucial for understanding their behavior in different environments. X-ray crystallography studies provide insights into the crystal packing and hydrogen bonding patterns, which are essential for predicting solubility and stability (Khan et al., 2013).

Mechanism of Action

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . A series of 2-amino-4-(1-piperidine) pyridine derivatives 3, as the clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitor, was designed .

Safety and Hazards

Piperidine derivatives can have varying safety profiles depending on their specific structures .

Future Directions

The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety . This review is designed to help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .

properties

IUPAC Name

(4-methylpiperidin-1-yl)-[1-(3-nitrophenyl)sulfonylpiperidin-2-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O5S/c1-14-8-11-19(12-9-14)18(22)17-7-2-3-10-20(17)27(25,26)16-6-4-5-15(13-16)21(23)24/h4-6,13-14,17H,2-3,7-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHYSZZFPKMMMQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2CCCCN2S(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Methyl-1-piperidinyl)carbonyl]-1-[(3-nitrophenyl)sulfonyl]piperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(4-methyl-1-piperidinyl)carbonyl]-1-[(3-nitrophenyl)sulfonyl]piperidine

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